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molecular formula C12H11N3O2 B8694521 N-2-picolyl-o-nitroaniline CAS No. 126991-23-9

N-2-picolyl-o-nitroaniline

Cat. No. B8694521
M. Wt: 229.23 g/mol
InChI Key: BCJOYUPKFXCHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585775

Procedure details

10 g of N-2-picolyl-o-nitroaniline are hydrogenated with Raney nickel in methanol at room temperature to give the o-phenylenediamine derivative which remains as an oil, after the catalyst has been filtered off and the solvent has been evaporated in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O>[Ni].CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)CNC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CNC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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